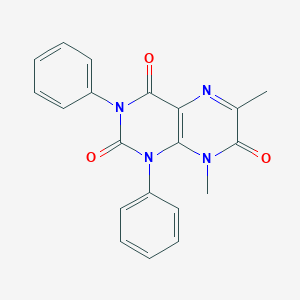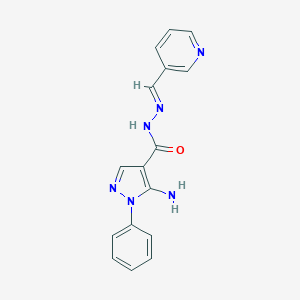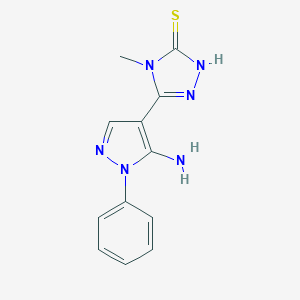
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione, commonly known as lumazine, is a heterocyclic compound that has been extensively studied due to its unique properties. Lumazine has been found to have various applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of lumazine is not fully understood. However, it is believed that lumazine interacts with various biological molecules, including nucleic acids and proteins. Lumazine has been found to bind to DNA, which may explain its use as a fluorescent probe for the detection of nucleic acids.
Biochemical and Physiological Effects:
Lumazine has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and cardiovascular disease. Lumazine has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Lumazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It exhibits strong fluorescence properties, making it an ideal probe for the detection of various biological molecules. However, lumazine also has some limitations. It has a short half-life in vivo, which may limit its use in certain applications. Additionally, lumazine can be toxic at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on lumazine. One area of research is to further understand the mechanism of action of lumazine. Another area of research is to explore the use of lumazine as a photosensitizer for the treatment of cancer. Additionally, researchers could investigate the potential use of lumazine as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, researchers could explore the synthesis of new lumazine derivatives with improved properties for various scientific research applications.
Synthesemethoden
Lumazine can be synthesized through various methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction with sodium borohydride. These methods have been found to be effective in producing high yields of lumazine.
Wissenschaftliche Forschungsanwendungen
Lumazine has been extensively studied for its various scientific research applications. One of its most significant applications is as a fluorescent probe. Lumazine has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of various biological molecules, including nucleic acids and proteins.
Lumazine has also been studied as a photosensitizer. When exposed to light, lumazine can generate singlet oxygen, which has been found to be effective in the treatment of cancer. Lumazine has also been used as a precursor for the synthesis of various compounds, including riboflavin, which is an essential vitamin for human health.
Eigenschaften
CAS-Nummer |
113088-54-3 |
|---|---|
Molekularformel |
C20H16N4O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6,8-dimethyl-1,3-diphenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C20H16N4O3/c1-13-18(25)22(2)17-16(21-13)19(26)24(15-11-7-4-8-12-15)20(27)23(17)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChI-Schlüssel |
RHGPRPAGNSZBCG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)

![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)